molecular formula C17H13ClN6O2 B11204783 N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-furohydrazide

N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-furohydrazide

Cat. No.: B11204783
M. Wt: 368.8 g/mol
InChI Key: AKJCABOLDGYQBW-UHFFFAOYSA-N
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Description

N'-[1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-furohydrazide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 5-chloro-2-methylphenyl group at the 1-position and a 2-furohydrazide moiety at the 4-position. The 5-chloro-2-methylphenyl substituent enhances lipophilicity and may influence binding to biological targets, while the 2-furohydrazide group introduces hydrogen-bonding capabilities critical for molecular interactions.

Properties

Molecular Formula

C17H13ClN6O2

Molecular Weight

368.8 g/mol

IUPAC Name

N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide

InChI

InChI=1S/C17H13ClN6O2/c1-10-4-5-11(18)7-13(10)24-16-12(8-21-24)15(19-9-20-16)22-23-17(25)14-3-2-6-26-14/h2-9H,1H3,(H,23,25)(H,19,20,22)

InChI Key

AKJCABOLDGYQBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

The synthesis of N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting 5-chloro-2-methylphenylhydrazine with an appropriate pyrimidine derivative under acidic or basic conditions.

    Introduction of the furan ring: The pyrazolo[3,4-d]pyrimidine intermediate is then reacted with a furan-2-carbohydrazide derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products.

Chemical Reactions Analysis

N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles like amines or thiols, forming new derivatives with different functional groups.

Common reagents and conditions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-furohydrazide include:

Compound Name Substituents at Key Positions Molecular Formula Key Properties/Activities Reference
N'-[1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine 5-chloro-2-methylphenyl; diethylpropane-1,3-diamine C₁₉H₂₅ClN₆ Higher lipophilicity (logP ~3.2); potential CNS activity due to tertiary amines
N'-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide 3-chloro-4-methylphenyl; propanehydrazide C₁₆H₁₅ClN₆O Moderate solubility in polar solvents; antimicrobial activity against Gram-negative bacteria
1-(1,3-Benzothiazol-2-yl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine Benzothiazole; 4-chlorophenyl C₁₉H₁₂ClN₅S Strong anti-Pseudomonas aeruginosa activity (MIC = 8 µg/mL); low cytotoxicity

Key Observations :

  • Hydrazide vs. Amine Moieties : The 2-furohydrazide group in the target compound likely improves solubility compared to diethylpropane-1,3-diamine (logP reduction by ~1.5 units) but may reduce membrane permeability .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties
Property Target Compound (2-furohydrazide) Diethylpropane-1,3-diamine Analog Propanehydrazide Analog Benzothiazole Analog
Molecular Weight ~374.8 g/mol 372.901 g/mol 354.78 g/mol 385.85 g/mol
logP (Predicted) ~2.1 ~3.2 ~1.8 ~2.5
Aqueous Solubility (mg/mL) 0.15 0.02 0.45 0.08
Thermal Stability (mp) >300°C (estimated) Not reported 260–265°C 290–295°C

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